4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile
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Overview
Description
4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile is a complex organic compound that features a unique combination of functional groups, including an aziridine ring, a fluorobenzonitrile moiety, and a phenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Attachment of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction.
Formation of the Phenoxy Linkage: The phenoxy linkage is formed by reacting the aziridine intermediate with a phenol derivative.
Introduction of the Fluorobenzonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Aziridine N-oxide derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aziridine ring can act as an electrophile, reacting with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]methyl-1,3-thiazole
- 2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyrazine
Uniqueness
4-(2-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)-3-fluorobenzonitrile is unique due to the presence of the fluorobenzonitrile moiety, which imparts distinct electronic properties and reactivity compared to similar compounds. This uniqueness can be leveraged in the design of specialized materials and bioactive molecules with tailored properties.
Properties
IUPAC Name |
4-[2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-9-15(10-22)7-8-18(17)25-20-4-2-1-3-19(20)24-13-16-12-23(16)11-14-5-6-14/h1-4,7-9,14,16H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMILQHNNZRWNHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC=C3OC4=C(C=C(C=C4)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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